molecular formula C33H34N6O6 B587262 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 CAS No. 1246819-36-2

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5

Cat. No. B587262
CAS RN: 1246819-36-2
M. Wt: 615.702
InChI Key: DEGBAMTUFHKMQR-WNWXXORZSA-N
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Description

“2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5” is a compound with the CAS Number: 1185255-99-5 . It has a molecular weight of 610.67 and its IUPAC name is 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 1-((2’-(1-ethyl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-hydroxy-1H-benzo[d]imidazole-7-carboxylate .


Molecular Structure Analysis

The molecular formula of “2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5” is C33H34N6O6 . The Inchi Code is 1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) .


Physical And Chemical Properties Analysis

The compound “2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5” should be stored at a temperature of 28°C .

Scientific Research Applications

Pharmacokinetic Studies

This compound is a deuterium-labeled derivative of Candesartan Cilexetil . It is used in pharmacokinetic studies to determine the drug’s metabolism, bioavailability, and pharmacodynamics .

Hypertension Research

Candesartan Cilexetil is an angiotensin II AT1-Receptor blocker . It has potent and long-lasting antihypertensive effects . Therefore, its deuterium-labeled derivative could be used in research related to hypertension.

Heart Failure Research

Candesartan Cilexetil has been used in the research of chronic heart failure (CHF) . The deuterium-labeled derivative could potentially be used in similar research, providing insights into the drug’s effects and metabolism in the context of CHF.

Traumatic Brain Injury (TBI) Research

Candesartan has been used in research related to Traumatic Brain Injury (TBI) . The deuterium-labeled derivative could potentially be used in similar research, helping to understand the drug’s effects and metabolism in the context of TBI.

Reference Standards in Pharmaceutical Testing

The compound is used as a high-quality reference standard for pharmaceutical testing . It helps ensure the quality, safety, and efficacy of medicines .

Impurity Reference Materials

It is also used as an impurity reference material . This helps in the identification and quantification of impurities in pharmaceutical products .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBAMTUFHKMQR-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5

CAS RN

1246819-36-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246819-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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